Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate
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Overview
Description
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzyl group, a cyanoethyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new nucleophilic groups.
Scientific Research Applications
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- Benzyl 1-(2-cyanoethyl)-3-(4-hydroxyphenyl)pyrazole-4-carboxylate
- Benzyl 1-(2-cyanoethyl)-3-(4-chlorophenyl)pyrazole-4-carboxylate
- Benzyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate
Comparison: Compared to its analogs, Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-10-8-17(9-11-18)20-19(14-24(23-20)13-5-12-22)21(25)27-15-16-6-3-2-4-7-16/h2-4,6-11,14H,5,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYIXWCSKWPHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC3=CC=CC=C3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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